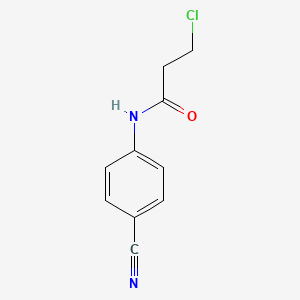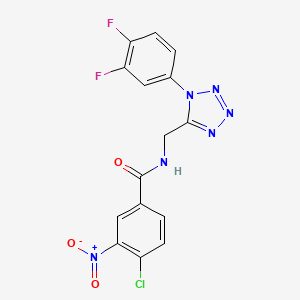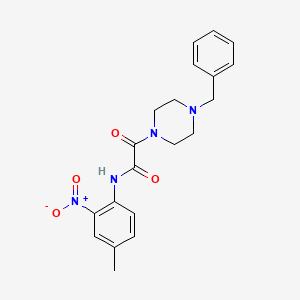
3-chloro-N-(4-cyanophenyl)propanamide
Descripción general
Descripción
3-chloro-N-(4-cyanophenyl)propanamide is an organic compound with the molecular formula C10H9ClN2O. It is characterized by the presence of a chloro group, a cyanophenyl group, and a propanamide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-cyanophenyl)propanamide typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(4-cyanophenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce 4-cyanophenylamine and propanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-cyanophenylamine and propanoic acid.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-cyanophenyl)propanamide has several applications in scientific research:
Mecanismo De Acción
it is known that the chloro and cyanophenyl groups can interact with various molecular targets, potentially affecting enzyme activity and protein function . Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: This compound has an additional chloro group, which may alter its chemical properties and reactivity.
3-chloro-N-(4-methoxyphenyl)propanamide: The presence of a methoxy group instead of a cyanophenyl group can significantly change its reactivity and applications.
Uniqueness
3-chloro-N-(4-cyanophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-N-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHLXJYCUCIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2725373.png)

![5-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2725376.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2725380.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)


![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)
